Physicochemical Profiling and Synthetic Utility of (E)-3,3-Dimethylbutan-2-one Oxime: A Technical Whitepaper
Physicochemical Profiling and Synthetic Utility of (E)-3,3-Dimethylbutan-2-one Oxime: A Technical Whitepaper
Executive Summary
(E)-3,3-dimethylbutan-2-one oxime, commonly referred to as pinacolone oxime, is a structurally unique organic compound characterized by its bulky tert-butyl group adjacent to an oxime functional moiety[1]. In modern drug development and organometallic chemistry, it serves as a critical intermediate and a highly effective directing group for transition-metal-catalyzed C(sp³)-H activation[2][3]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural dynamics, and detailed synthetic methodologies, grounded in self-validating experimental protocols.
Chemical Identity & Structural Dynamics
The IUPAC name for this compound is (NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine[4]. The structural dynamics of pinacolone oxime are heavily dictated by the massive steric bulk of the tert-butyl group.
In oxime chemistry, E/Z isomerism plays a critical role in reactivity. For pinacolone oxime, the (E)-isomer is thermodynamically favored almost exclusively. This is because the hydroxyl (-OH) group of the oxime moiety experiences severe steric repulsion if oriented toward the tert-butyl group (the Z-configuration). Consequently, the -OH group points toward the smaller methyl group, locking the molecule into the (E)-configuration. This geometric constraint is the primary driver for its unique regiospecificity in downstream organometallic applications[2].
Physicochemical Properties
Understanding the physicochemical profile of (E)-3,3-dimethylbutan-2-one oxime is essential for optimizing solvent selection, reaction conditions, and purification workflows. The table below consolidates its core quantitative data:
| Property | Value | Source |
| IUPAC Name | (NE)-N-(3,3-dimethylbutan-2-ylidene)hydroxylamine | PubChem[4] |
| Molecular Formula | C₆H₁₃NO | TCI Chemicals[5] |
| Molecular Weight | 115.17 g/mol | PubChem[4] |
| Physical State (20°C) | Solid (White to almost white crystal/powder) | TCI Chemicals[5] |
| Melting Point | 76 - 78 °C | LookChem[6] |
| Boiling Point | 172 °C (at 760 mmHg) | TCI Chemicals[5] |
| Density | 0.868 g/cm³ | LookChem[6] |
| Vapor Pressure | 0.657 mmHg at 25 °C | LookChem[6] |
| LogP (Octanol/Water) | 1.6 - 1.88 | PubChem[4], LookChem[6] |
| pKa | 12.44 ± 0.10 (Predicted) | LookChem[6] |
| Topological Polar Surface Area | 32.6 Ų | PubChem[4] |
Synthesis Protocol: A Self-Validating Methodology
The synthesis of pinacolone oxime from pinacolone (3,3-dimethyl-2-butanone) and hydroxylamine is a fundamental transformation. The following protocol is designed as a self-validating system , ensuring that each step provides observable feedback to guarantee high yield and stereochemical purity.
Step-by-Step Methodology
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Buffer Preparation & Nucleophile Activation : Dissolve 1.2 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.2 equivalents of sodium acetate trihydrate (NaOAc·3H₂O) in a 1:1 mixture of deionized water and ethanol. Causality: Hydroxylamine hydrochloride is stable but non-nucleophilic. Sodium acetate acts as a mild base to liberate the free amine while buffering the solution to a pH of ~5-6. If the pH is too low, the amine remains protonated; if too high, the carbonyl oxygen of the ketone is not sufficiently activated by trace protons, stalling the reaction.
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Substrate Addition : Add 1.0 equivalent of pinacolone dropwise to the stirred buffer solution at room temperature. Causality: Dropwise addition controls the mild exotherm and prevents localized concentration spikes, minimizing the formation of unwanted side products.
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Kinetic Drive (Reflux) : Heat the reaction mixture to reflux (approx. 80 °C) for 2 to 3 hours. Causality: The initial nucleophilic attack forms a tetrahedral intermediate. Heating provides the kinetic energy required to drive the subsequent dehydration step (-H₂O) forward, shifting the equilibrium toward the thermodynamically stable (E)-oxime.
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In-Process Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) eluent system. The complete disappearance of the pinacolone spot (visualized via KMnO₄ stain) validates the end of the reaction phase.
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Isolation via Crystallization : Remove the heat and cool the flask in an ice bath (0-5 °C). Add an equal volume of ice-cold water to force precipitation. Filter the resulting white crystals under vacuum. Causality: Pinacolone oxime has moderate solubility in water but high solubility in ethanol[1]. Diluting the ethanolic mixture with cold water drastically reduces its solubility, maximizing crystalline yield.
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Final Validation : Dry the crystals under vacuum. Record the melting point. A sharp melting point strictly between 76 °C and 78 °C confirms the successful isolation of the pure (E)-isomer[5][6].
Workflow for the stereoselective synthesis of (E)-pinacolone oxime.
Advanced Applications: Directed C(sp³)-H Activation
In the realm of advanced organic synthesis, pinacolone oxime is highly prized for its ability to direct transition metals to unactivated C-H bonds.
When reacted with Palladium(II) acetate, the oxime nitrogen coordinates to the palladium center. Due to the strict (E)-geometry of the molecule, the palladium center is forced into spatial proximity with the bulky tert-butyl group. This steric constraint leads to a highly regiospecific cyclopalladation[2]. Instead of activating the less hindered adjacent methyl group, the palladium inserts into one of the primary C(sp³)-H bonds of the tert-butyl group, forming a highly stable 5-membered palladacycle[2]. This mechanistic pathway is a textbook example of how steric bulk and geometric isomerism can override inherent electronic preferences in C-H activation workflows.
Logical pathway of regiospecific Pd-catalyzed C-H activation directed by the oxime.
Safety, Handling, and Environmental Profile
While pinacolone oxime is stable under standard laboratory conditions, it is classified as a skin and eye irritant[7].
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Handling : Operations generating dust or aerosols must be conducted inside a certified fume hood. Nitrile or neoprene gloves are required to prevent dermal sensitization[7].
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Storage : The compound should be kept in a tightly closed container in a cool, dark place, strictly isolated from strong oxidizing agents and strong acids to prevent unintended hydrolysis or exothermic oxidation[5][7].
References
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TCI Chemicals. "SAFETY DATA SHEET: 3,3-Dimethyl-2-butanone Oxime , Pinacolone Oxime." Available at: 5
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LookChem. "Pinacolone oxime Chemical Properties." Available at: 6
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CymitQuimica. "CAS 2475-93-6: pinacolone oxime." Available at:1
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PubChem. "Pinacolone oxime | C6H13NO | CID 9561079." Available at: 4
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ResearchGate. "Synthesis, reactivity and characterization of cyclometallated palladium(II) compounds derived from pinacolone N, N-dimethylhydrazone." Available at: 2
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ACS Publications. "Palladium-Catalyzed C–H Silylation of Aliphatic Ketones Using an Aminooxyamide Auxiliary." Available at:3
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Thermo Fisher Scientific. "SAFETY DATA SHEET: Pinacolone oxime." Available at: 7
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